An In-depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine
An In-depth Technical Guide to (R)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral building block, (R)-2-(trifluoromethyl)pyrrolidine. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.
Core Properties of (R)-2-(Trifluoromethyl)pyrrolidine
(R)-2-(trifluoromethyl)pyrrolidine, with the CAS Number 119618-29-0 , is a versatile heterocyclic amine. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈F₃N | [1] |
| Molecular Weight | 139.12 g/mol | [1] |
| Appearance | White to yellow to brown solid | |
| Melting Point | 29-33 °C | [1] |
| Boiling Point | 110-111 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | FC(F)(F)[C@H]1CCCN1 | [1] |
| InChI Key | VINAMCOZNJHNIH-SCSAIBSYSA-N | [1] |
Safety and Handling
(R)-2-(trifluoromethyl)pyrrolidine is classified as a flammable solid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
GHS Hazard Statements: H228, H302, H315, H319, H335, H400[1]
Stereoselective Synthesis
The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines is crucial for their application in drug development, where stereochemistry often dictates biological activity. A highly effective method for preparing enantiomerically enriched trisubstituted 2-trifluoromethyl pyrrolidines involves a formal (3 + 2)-annulation strategy. This approach utilizes an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.
Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization
This protocol is based on the methodology described by Reyes, E. et al. in Org. Lett. 2014, 16, 15, 4102–4105.
Step 1: Asymmetric Michael Addition
-
To a solution of the 1,1,1-trifluoromethylketone (1.0 equiv) and the nitroolefin (1.2 equiv) in an appropriate solvent (e.g., toluene), add the chiral organocatalyst (e.g., a derivative of a cinchona alkaloid, 10 mol %).
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C) for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the γ-nitro trifluoromethyl ketone Michael adduct with high diastereo- and enantioselectivity.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenation, such as palladium on carbon (Pd/C, 10 mol %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude pyrrolidine derivative can be further purified by column chromatography or crystallization to afford the highly substituted 2-trifluoromethyl pyrrolidine.
Caption: Synthetic workflow for 2-(trifluoromethyl)pyrrolidines.
Application in Drug Discovery: M5 Muscarinic Acetylcholine Receptor Antagonists
(R)-2-(trifluoromethyl)pyrrolidine serves as a valuable scaffold in the development of potent and selective antagonists for the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological processes, making it a target for neurological disorders.
A study on pyrrolidine amide-based M5 antagonists revealed the critical role of the stereochemistry at the 2-position of the pyrrolidine ring. The (R)-enantiomer of a synthesized analog (compound 12d) exhibited a 21-fold higher potency (IC₅₀ = 21 nM) compared to its (S)-enantiomer (compound 12c, IC₅₀ = 440 nM).[2] This highlights the importance of the specific spatial arrangement of the trifluoromethyl group for optimal interaction with the M5 receptor binding site.
General Synthetic Workflow for Pyrrolidine Amide-Based M5 Antagonists
The synthesis of these M5 antagonists generally involves a multi-step sequence starting from a protected (R)-2-(trifluoromethyl)pyrrolidine derivative.
Caption: Synthesis of M5 antagonists from (R)-2-(trifluoromethyl)pyrrolidine.
Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor
The M5 receptor, upon activation by its endogenous ligand acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists containing the (R)-2-(trifluoromethyl)pyrrolidine scaffold block this pathway by preventing acetylcholine from binding to the M5 receptor.
Caption: Simplified M5 receptor signaling pathway.
Conclusion
(R)-2-(trifluoromethyl)pyrrolidine is a chiral building block of significant value in contemporary chemical research, particularly in the fields of medicinal and agricultural chemistry. Its unique stereoelectronic properties, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel bioactive molecules with enhanced pharmacological profiles. The stereoselective synthesis of this compound and its derivatives allows for the precise tuning of molecular architecture to achieve high potency and selectivity for biological targets, as exemplified by its use in the creation of M5 muscarinic acetylcholine receptor antagonists. Further exploration of this versatile scaffold is likely to yield new and improved therapeutic agents and other valuable chemical entities.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
